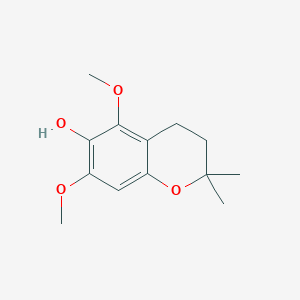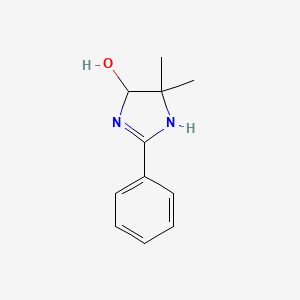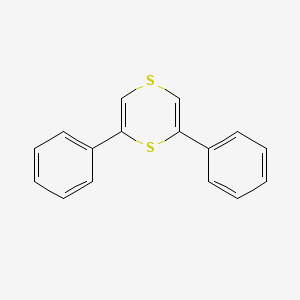![molecular formula C11H14N2O2S B14348471 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- CAS No. 90331-21-8](/img/structure/B14348471.png)
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is an organic compound with a complex structure that includes a pyrimidinyl group, a thioether linkage, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-dimethyl-2-pyrimidinethiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.
Thioether Formation: The pyrimidinyl intermediate is then reacted with 3-penten-2-one under basic conditions to form the thioether linkage.
Hydroxylation: The final step involves the hydroxylation of the resulting compound to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pentenone moiety can be reduced to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-keto-.
Reduction: Formation of 3-Penten-2-ol, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学的研究の応用
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the pyrimidinyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
類似化合物との比較
Similar Compounds
3-Penten-2-one, 3,4-dimethyl-: A structurally similar compound with different substituents.
2-Pentene, 4,4-dimethyl-: Another related compound with variations in the alkene moiety.
Uniqueness
3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy- is unique due to the presence of the pyrimidinyl group and the thioether linkage, which confer specific chemical reactivity and biological activity not found in simpler analogs.
特性
CAS番号 |
90331-21-8 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H14N2O2S/c1-6-5-7(2)13-11(12-6)16-10(8(3)14)9(4)15/h5,14H,1-4H3 |
InChIキー |
BAESVUUGBNAMEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC(=C(C)O)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



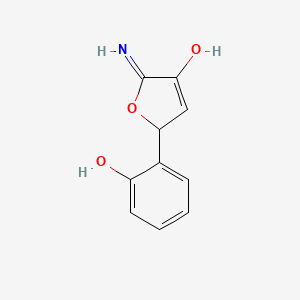
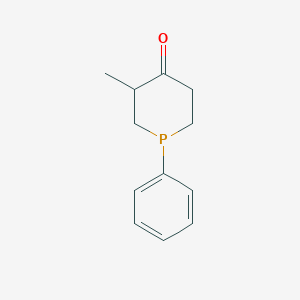
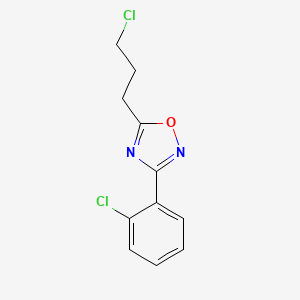

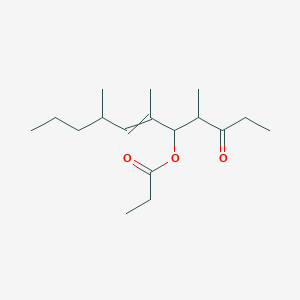
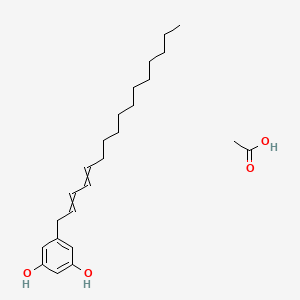
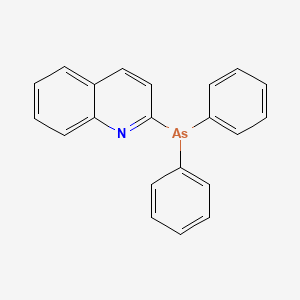
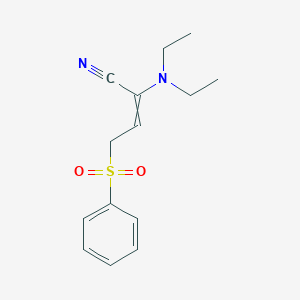
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
